molecular formula C9H10INO2 B8159449 2-Iodo-5-methoxy-N-methylbenzamide

2-Iodo-5-methoxy-N-methylbenzamide

Cat. No.: B8159449
M. Wt: 291.09 g/mol
InChI Key: MBPKYJBJZYHEGI-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzamide, featuring an iodine atom at the second position, a methoxy group at the fifth position, and a methyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxy-N-methylbenzamide typically involves the iodination of 5-methoxy-N-methylbenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products

    Substitution: Formation of 2-azido-5-methoxy-N-methylbenzamide or 2-thio-5-methoxy-N-methylbenzamide.

    Oxidation: Formation of 2-iodo-5-methoxybenzaldehyde or 2-iodo-5-methoxybenzoic acid.

    Reduction: Formation of 2-iodo-5-methoxy-N-methylbenzylamine.

Scientific Research Applications

2-Iodo-5-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methoxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    2-Iodo-N-methylbenzamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    5-Methoxy-N-methylbenzamide:

Uniqueness

2-Iodo-5-methoxy-N-methylbenzamide is unique due to the presence of both the iodine atom and methoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-iodo-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKYJBJZYHEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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